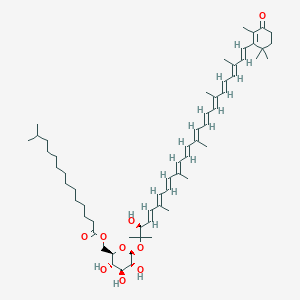

Salinixanthin

描述

属性

分子式 |

C61H92O9 |

|---|---|

分子量 |

969.4 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-3-hydroxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-2-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate |

InChI |

InChI=1S/C61H92O9/c1-44(2)27-20-18-16-14-13-15-17-19-21-36-55(64)68-43-53-56(65)57(66)58(67)59(69-53)70-61(11,12)54(63)40-38-49(7)35-26-33-47(5)32-24-30-45(3)28-22-23-29-46(4)31-25-34-48(6)37-39-51-50(8)52(62)41-42-60(51,9)10/h22-26,28-35,37-40,44,53-54,56-59,63,65-67H,13-21,27,36,41-43H2,1-12H3/b23-22+,30-24+,31-25+,33-26+,39-37+,40-38+,45-28+,46-29+,47-32+,48-34+,49-35+/t53-,54+,56-,57+,58-,59+/m1/s1 |

InChI 键 |

BUNXUZXQWPTVHM-HCSLVYINSA-N |

手性 SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)O)/C)/C |

规范 SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)O)C)C |

同义词 |

(all-E,2'S)-2'-hydroxy-1'-(6-O-(13-methyltetradecanoyl)-beta-D-glycopyranosyloxy)-3',4'-didehydro-1',2'-dihydro-beta,psi-caroten-4-one salinixanthin |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Characterization of Salinixanthin in Salinibacter ruber: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Salinibacter ruber, an extremely halophilic bacterium, thrives in hypersaline environments such as solar salterns, where salt concentrations approach saturation.[1][2] First described in 2002, this organism exhibits a remarkable convergence with halophilic archaea in its physiological adaptations to high salt, despite being a member of the domain Bacteria.[2] A distinguishing feature of S. ruber is its vibrant red-orange pigmentation, primarily due to the accumulation of a novel C40-carotenoid acyl glycoside named salinixanthin.[3] This pigment constitutes over 96% of the total carotenoid content in the organism. This compound plays a crucial role not only in photoprotection but also as a light-harvesting antenna for a unique retinal-based proton pump, xanthorhodopsin, enhancing the bacterium's energy-harvesting capabilities.[4][5] This guide provides an in-depth technical overview of the discovery, physicochemical properties, biosynthesis, and experimental protocols related to this compound.

Physicochemical Properties of this compound

This compound was identified as (all-E,2'S)-2'-hydroxy-1'-[6-O-(13-methyltetradecanoyl)-β-D-glycopyranosyloxy]-3',4'-didehydro-1',2'-dihydro-β,ψ-caroten-4-one through a combination of spectrometric and chemical methods.[3] Its structure is unique, featuring a C40 carotenoid backbone, a glycoside moiety, and an acyl group.

| Property | Value | Source |

| Molecular Formula | C61H92O9 | PubChem CID 11147424 |

| Molecular Weight | 969.4 g/mol | PubChem CID 11147424 |

| Absorption Maxima (λmax) | In organic solvents: 478 nm with a shoulder at 506–510 nm. Bound to xanthorhodopsin: Sharp maxima at 486 nm, 519 nm, and a shoulder at ~560 nm (retinal contribution). | [2][4] |

| Molar Extinction Coefficient | Estimated at ~250,000 M⁻¹cm⁻¹ (Note: An alternative estimation suggests ~180,000 M⁻¹cm⁻¹) | [6] |

| Esterifying Fatty Acid | iso-C15:0 (13-methyltetradecanoic acid) | Original discovery paper |

Experimental Protocols

Cultivation of Salinibacter ruber

Objective: To culture Salinibacter ruber for the subsequent extraction of this compound.

Materials:

-

Salinibacter ruber strain M31 (DSM 13855)

-

Modified Growth Medium (MGM) or ATCC Medium 2402

-

Sterile flasks

-

Incubator

Protocol:

-

Prepare the specialized high-salt medium. A commonly used formulation is Modified Growth Medium (MGM) containing 5% Peptone and 1% Yeast extract, supplemented with a 23% total salt solution (3.1 M NaCl, 170 mM MgCl₂, 38.5 mM MgSO₄, 67 mM KCl, 2.9 mM NaHCO₃, 0.62 mM NaBr).[7] ATCC Medium 2402 is also recommended.

-

Aseptically inoculate the liquid medium with a starter culture of S. ruber.

-

Incubate the culture at 37°C with aeration for 5-7 days, or until the late exponential growth phase is reached (typically an OD₆₀₀ of ~1.25).[7]

-

Harvest the bacterial cells by centrifugation at 5000 × g for 10 minutes at 4°C.[7]

-

The resulting cell pellet can be used immediately for pigment extraction or stored at low temperatures.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from S. ruber cell biomass.

Materials:

-

Harvested S. ruber cell pellet

-

Acetone (B3395972) (reagent grade)

-

Methanol (B129727) (reagent grade)

-

Centrifuge and tubes

-

Rotary evaporator

Protocol:

-

Resuspend the cell pellet in a mixture of acetone and methanol (7:3, v/v).[3][4]

-

Agitate the suspension to ensure thorough extraction of the pigments into the solvent phase.

-

Separate the cell debris by centrifugation.

-

Collect the supernatant containing the pigments.

-

To precipitate phospholipids (B1166683) and other contaminants, chill the extract in cold acetone and remove the precipitate by centrifugation.[3][4] Repeat this step two to three times for higher purity.[3]

-

Evaporate the solvent from the final supernatant using a rotary vacuum pump to yield the crude this compound extract.[3]

-

The purified pigment can be dissolved in ethanol (B145695) for storage at -60°C.[3]

Analytical Characterization

Objective: To identify and quantify this compound using analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is commonly used for carotenoid separation.[8] Normal phase columns like silica (B1680970) can also be employed.

-

Mobile Phase: A gradient of solvents is typically used. For reversed-phase, mixtures of acetonitrile, methanol, and ethyl acetate (B1210297) are common. For normal phase, a mobile phase of hexane (B92381), ethyl acetate, and isopropanol (B130326) (e.g., 85:10:5) can be effective.

-

Detector: A UV-Vis or Photodiode Array (PDA) detector set to the absorption maximum of this compound (~478 nm, or 450 nm for general carotenoid screening) is used for detection and quantification.[9]

-

Injection: The purified extract is dissolved in a suitable solvent (e.g., hexane for normal phase) and injected into the HPLC system.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):

-

The definitive structure of this compound was elucidated using a combination of Electron Ionization Mass Spectrometry (EIMS) and ¹H NMR.[3] These techniques are essential for confirming the molecular weight and detailed chemical structure of the isolated compound, providing unambiguous identification.

Visualizations

Experimental Workflow

Caption: Workflow for the cultivation, extraction, and analysis of this compound.

Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C40 carotenoid, originates from the non-mevalonate, or MEP (2-C-methyl-D-erythritol 4-phosphate), pathway for isoprenoid precursor synthesis. The pathway culminates in a series of modification steps including desaturation, cyclization, hydroxylation, glycosylation, and acylation to produce the final complex molecule.

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Conclusion

The discovery of this compound in Salinibacter ruber has provided significant insights into the adaptation of life in extreme hypersaline environments. Its unique structure and function as a light-harvesting antenna for xanthorhodopsin represent a novel mechanism of energy capture in the bacterial domain. The detailed protocols and data presented in this guide offer a valuable resource for researchers investigating novel carotenoids, bioenergetics in extremophiles, and potential biotechnological applications of these pigments, ranging from natural colorants to agents in drug development and delivery systems.

References

- 1. Germ AI | Salinibacter ruber [germai.app]

- 2. scispace.com [scispace.com]

- 3. Removal and Reconstitution of the Carotenoid Antenna of Xanthorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induced Chirality of the Light-Harvesting Carotenoid this compound and its Interaction with the Retinal of Xanthorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Removal and reconstitution of the carotenoid antenna of xanthorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xanthorhodopsin: the Retinal Protein Proton Pump of Salinibacter ruber with a Light-harvesting Carotenoid Antenna - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of a main porin from the outer membrane of Salinibacter ruber - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

Salinixanthin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Salinixanthin is a novel C40-carotenoid acyl glycoside that has garnered significant interest within the scientific community. Primarily found in the extremophilic bacterium Salinibacter ruber, it plays a crucial role as a light-harvesting antenna for the membrane protein xanthorhodopsin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this unique carotenoid.

Chemical Structure and Identification

This compound possesses a complex chemical structure characterized by a long polyene chain, a glycosidic moiety, and an acyl group. This unique combination of features contributes to its distinct properties and biological function.

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques and chemical analysis. Its molecular formula is C61H92O9, and it has a molecular weight of 969.4 g/mol .[1] The IUPAC name for this compound is [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-3-hydroxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-2-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Molecular Formula | C61H92O9 | [1] |

| Molecular Weight | 969.4 g/mol | [1] |

| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-3-hydroxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-2-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate | [1] |

| SMILES | CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/--INVALID-LINK--COC(=O)CCCCCCCCCCCC(C)C)O)O)O">C@@HO)/C)/C | [1] |

| InChI | InChI=1S/C61H92O9/c1-42(2)21-12-10-8-6-9-7-11-13-22-45(5)58(66)36-52-55(63)54(62)53(61)50(37-65-52)70-59(40(3)4)34-32-48(38-49(34)60)30-28-46(31-29-47(38)39(4)5)26-24-43(25-23-41(1)56(64)35-51(57)33-44(40)6)27-14-15-16-17-18-19-20-59/h14-21,23-28,30-33,35-37,42,45,50,52-55,61-63H,6-13,22,29,34H2,1-5H3/b15-14+,25-23+,27-26+,31-29+,41-35+,43-24+,46-28+,48-30+,49-38+,56-33+,57-31+,58-36+/t45-,50+,52-,53+,54+,55-,61+/m1/s1 | [1] |

| CAS Number | 472-61-7 |

Physicochemical and Biological Properties

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. However, based on its structure and data from related carotenoids, a number of properties can be inferred.

Table 2: Physicochemical Properties of this compound

| Property | Value/Description | Remarks |

| Appearance | Red-orange pigment | As observed in Salinibacter ruber |

| Solubility | Soluble in organic solvents like acetone (B3395972) and methanol (B129727).[2] Poorly soluble in water. | Typical for carotenoids.[3] |

| Melting Point | Not Determined | Data for other carotenoids suggest it would be a solid with a high melting point.[4] |

| Boiling Point | Not Determined | Expected to be high and likely to decompose before boiling. |

| UV-Vis Absorption | λmax at 521, 486, and 456 nm (in xanthorhodopsin) | The sharp, well-resolved bands are characteristic of a rigid, bound conformation.[5] |

| NMR Spectroscopy | No published data available |

Biological Properties

The primary and most well-characterized biological function of this compound is its role as a light-harvesting antenna in the xanthorhodopsin proton pump of Salinibacter ruber.[5][6] It absorbs light energy in the blue-green region of the spectrum and efficiently transfers this energy to the retinal chromophore of xanthorhodopsin, thereby enhancing the efficiency of light-driven proton pumping.[6]

Beyond this, a photoprotective role for unbound this compound in the cell membrane has been suggested, which is a common function for carotenoids.[5] While specific quantitative data on the antioxidant and anti-inflammatory properties of this compound are not yet available, carotenoids as a class are well-known for these activities. These properties are generally attributed to their ability to quench singlet oxygen and scavenge other reactive oxygen species.

Experimental Protocols

Isolation and Purification of this compound from Salinibacter ruber

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction of carotenoids from bacterial sources.

Caption: Workflow for the isolation and analysis of this compound.

Methodology:

-

Cell Culture and Harvest: Salinibacter ruber is cultured in a suitable high-salt medium. The cells are then harvested by centrifugation.

-

Extraction: The cell pellet is extracted with a mixture of acetone and methanol (typically 7:3 v/v) to solubilize the carotenoids.[2]

-

Removal of Cell Debris: The extract is centrifuged to pellet the cell debris, and the supernatant containing the pigments is collected.

-

Purification:

-

Phospholipid Precipitation: The supernatant is chilled to precipitate phospholipids, which are then removed by centrifugation.[2]

-

Chromatography: The resulting extract can be further purified by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/methanol/water).

-

-

Characterization: The purified this compound can be characterized by:

-

UV-Vis Spectroscopy: To confirm the characteristic absorption spectrum.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

-

Quantification of this compound

This compound can be quantified using HPLC with a photodiode array (PDA) detector. A standard curve should be prepared using purified this compound of a known concentration. The concentration in unknown samples can then be determined by comparing their peak areas to the standard curve.

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various established in vitro assays.

Caption: Common in vitro antioxidant activity assays for carotenoids.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, leading to a reduction in absorbance.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex that can be quantified.[7]

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

In Vitro Anti-inflammatory Activity Assays

The anti-inflammatory properties of this compound can be investigated using cell-based assays.

Methodology:

-

Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1), is cultured.

-

Induction of Inflammation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

-

Treatment with this compound: The cells are treated with various concentrations of this compound before or after stimulation with the inflammatory agent.

-

Measurement of Inflammatory Markers: The levels of key inflammatory mediators are measured. This can include:

-

Nitric Oxide (NO): Measured using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Measured by Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative Polymerase Chain Reaction (qPCR).

-

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) expression: Measured by Western blotting or qPCR.

-

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not yet been elucidated, based on the known anti-inflammatory activities of other carotenoids, it is plausible that this compound may exert its effects through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways. Further research is required to investigate these potential mechanisms.

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion and Future Directions

This compound is a fascinating carotenoid with a unique structure and a well-defined role in the photobiology of Salinibacter ruber. While its light-harvesting properties have been the primary focus of research, its potential as an antioxidant and anti-inflammatory agent remains largely unexplored. The experimental protocols outlined in this guide provide a framework for future investigations into these properties. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and underlying mechanisms of action of this compound. Such studies will be crucial for unlocking its potential for applications in pharmaceuticals, nutraceuticals, and cosmetics.

References

- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induced Chirality of the Light-Harvesting Carotenoid this compound and its Interaction with the Retinal of Xanthorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry, Occurrence, Properties, Applications, and Encapsulation of Carotenoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Carotenoid Processing with Sustainable Solvents Utilizing Z-Isomerization-Induced Alteration in Physicochemical Properties: A Review and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Biosynthetic Pathway of Salinixanthin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Salinixanthin, a C40-carotenoid acyl glycoside, is the principal carotenoid pigment in the extremely halophilic bacterium Salinibacter ruber. It plays a crucial role as a light-harvesting antenna for the membrane protein xanthorhodopsin. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, consolidating current knowledge on the genetic and enzymatic steps involved. The pathway initiates from the general carotenoid precursor, β-carotene, and proceeds through a series of modifications including ketolation, glycosylation, and acylation to yield the final complex structure. This document details the putative genes and enzymes responsible for each step, presents available quantitative data, and outlines relevant experimental protocols for further research and characterization of this unique biosynthetic pathway.

Introduction

Salinibacter ruber, an extremophile thriving in hypersaline environments, possesses a unique metabolic capability to synthesize this compound[1]. This C40-carotenoid is distinguished by a 4-keto group on its β-ionone ring, and a glycosidically linked acyl group. Its primary function is to extend the light-harvesting capacity of xanthorhodopsin, a retinal-based proton pump, enabling the organism to utilize a broader spectrum of light for energy production[2]. Understanding the biosynthesis of this complex molecule is of significant interest for potential applications in biotechnology, including the development of novel photoprotective agents and natural colorants.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages, starting from the common C40 carotenoid precursor, β-carotene.

Stage 1: Core Carotenoid Synthesis (Formation of β-Carotene)

The initial steps of the pathway are consistent with general carotenoid biosynthesis, beginning with the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form phytoene. This is followed by a series of desaturation and cyclization reactions to yield β-carotene. While the complete set of genes for this initial phase in S. ruber has not been fully elucidated, homologs of the key enzymes are present in its genome.

Stage 2: Modification of the β-Carotene Backbone

This stage involves the key modifications that differentiate the this compound precursor from β-carotene.

-

Ketolation: A crucial step is the introduction of a keto group at the C-4 position of one of the β-ionone rings of β-carotene.

-

Hydroxylation: It is hypothesized that a hydroxylation step occurs, likely at the C-2' position, to form an intermediate ready for glycosylation.

Stage 3: Glycosylation and Acylation

The final steps involve the attachment of a sugar moiety and a fatty acid chain.

-

Glycosylation: A glucose molecule is attached to the hydroxylated carotenoid intermediate.

-

Acylation: A 13-methyltetradecanoyl fatty acid is esterified to the glucose moiety.

Genetic Locus and Key Enzymes

The genome of Salinibacter ruber contains a gene cluster that is strongly implicated in this compound biosynthesis. This cluster is notably co-localized with the gene encoding xanthorhodopsin, suggesting a functional linkage.

| Gene (Locus Tag) | Enzyme Name (Putative) | Function in this compound Biosynthesis |

| crtY (SRU_1501) | Lycopene (B16060) β-cyclase | Cyclization of lycopene to form β-carotene. |

| crtO (SRU_1502) | β-carotene ketolase | Introduction of a keto group at the C-4 position of the β-ionone ring of β-carotene. |

| wcaA (D5H935_SALRM) | Glycosyltransferase | Attachment of a glucose moiety to the carotenoid backbone. |

| (Putative) | Acyltransferase | Esterification of a 13-methyltetradecanoyl group to the glucose moiety. |

Table 1: Key Genes and Putative Enzymes in the this compound Biosynthetic Pathway.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, Vmax), for the enzymes involved in the this compound biosynthetic pathway. However, studies on carotenoid production in other halophilic archaea have reported total carotenoid yields ranging from 2.027 to 14.880 mg/L[3]. These values can serve as a benchmark for optimizing this compound production in S. ruber.

| Parameter | Value | Organism | Reference |

| Total Carotenoid Yield | 2.027 - 14.880 mg/L | Halobacterium salinarum strains | [3] |

| Maximum Carotenoid Production (Optimized) | 16.490 mg/L | Halobacterium salinarum AS17 | [3] |

Table 2: Carotenoid Production in Halophilic Archaea.

Experimental Protocols

Extraction and Analysis of this compound

This protocol is adapted from methods used for carotenoid extraction from halophilic bacteria[3].

Materials:

-

Salinibacter ruber cell pellet

-

Methanol

-

0.1% Butylated hydroxytoluene (BHT) in extraction solvents

-

Rotary evaporator

-

HPLC system with a C30 reverse-phase column and a photodiode array (PDA) detector

Procedure:

-

Harvest S. ruber cells by centrifugation.

-

Resuspend the cell pellet in a mixture of acetone:methanol (7:3, v/v) containing 0.1% BHT.

-

Perform cell lysis by sonication or bead beating on ice.

-

Centrifuge the mixture to pellet cell debris.

-

Collect the supernatant containing the carotenoids.

-

Repeat the extraction until the pellet is colorless.

-

Pool the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature.

-

Resuspend the dried extract in a suitable solvent (e.g., acetone or a mixture of hexane and isopropanol) for HPLC analysis.

-

Inject the sample into an HPLC system equipped with a C30 column.

-

Elute the carotenoids using a gradient of mobile phases (e.g., methanol/methyl-tert-butyl ether/water).

-

Detect and quantify this compound by its characteristic absorption spectrum with a maximum at approximately 496 nm.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes (General Protocol)

This protocol provides a general framework for expressing and characterizing the putative this compound biosynthetic enzymes in a heterologous host such as E. coli.

Materials:

-

Expression vector (e.g., pET series)

-

E. coli expression strain (e.g., BL21(DE3))

-

Primers for amplifying the target genes from S. ruber genomic DNA

-

Restriction enzymes and T4 DNA ligase (or Gibson assembly mix)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Substrates for enzyme assays (e.g., β-carotene)

-

Buffers and cofactors for enzyme assays

Procedure:

-

Cloning: Amplify the target gene (e.g., crtO) from S. ruber genomic DNA and clone it into an appropriate expression vector.

-

Transformation: Transform the expression construct into an E. coli expression strain.

-

Expression: Grow the transformed E. coli cells to mid-log phase and induce protein expression with IPTG.

-

Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay:

-

For CrtO (β-carotene ketolase): Incubate the purified enzyme with β-carotene in a suitable buffer containing necessary cofactors (e.g., NAD(P)H, FAD).

-

For glycosyltransferases: Incubate the purified enzyme with the hydroxylated carotenoid precursor and an activated sugar donor (e.g., UDP-glucose).

-

For acyltransferases: Incubate the purified enzyme with the glycosylated carotenoid and an acyl-CoA donor.

-

-

Product Analysis: Extract the reaction products and analyze them by HPLC and LC-MS to confirm the identity of the product and determine enzyme activity.

Visualizations

Figure 1: Proposed biosynthetic pathway of this compound from Geranylgeranyl Pyrophosphate.

Figure 2: General experimental workflow for the characterization of this compound biosynthetic enzymes.

Conclusion

The biosynthetic pathway of this compound in Salinibacter ruber represents a fascinating example of specialized metabolic adaptation in an extremophile. While the core steps involving the formation of the β-carotene precursor and its subsequent ketolation are supported by genomic evidence, the precise enzymes responsible for the final hydroxylation, glycosylation, and acylation steps require further experimental validation. The protocols and information provided in this guide offer a solid foundation for researchers to delve deeper into the characterization of this unique pathway, which holds promise for biotechnological applications. Future work should focus on the heterologous expression and biochemical characterization of the candidate enzymes to elucidate their specific roles and kinetic properties, thereby completing our understanding of this compound biosynthesis.

References

- 1. New C(40)-carotenoid acyl glycoside as principal carotenoid in Salinibacter ruber, an extremely halophilic eubacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The genome of Salinibacter ruber: Convergence and gene exchange among hyperhalophilic bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolytic enzyme screening and carotenoid production evaluation of halophilic archaea isolated from highly heavy metal-enriched solar saltern sediments - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Salinixanthin in Xanthorhodopsin's Light Harvesting Machinery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthorhodopsin, a unique proton pump found in the bacterium Salinibacter ruber, represents a fascinating convergence of two distinct light-harvesting strategies. Unlike typical rhodopsins that rely solely on a retinal chromophore, xanthorhodopsin incorporates a carotenoid, salinixanthin, as an accessory light-harvesting antenna.[1][2][3][4][5] This guide provides an in-depth technical exploration of the pivotal role of this compound in augmenting the light-harvesting capabilities of xanthorhodopsin. We will delve into the structural arrangement of this dual-chromophore system, the ultrafast dynamics of energy transfer, and the experimental methodologies employed to elucidate this remarkable biological phenomenon. This document is intended to serve as a comprehensive resource for researchers in biophysics, biochemistry, and drug development who are interested in the mechanisms of natural and artificial light harvesting.

Introduction: A Novel Paradigm in Light-Driven Proton Pumping

Microbial rhodopsins are a widespread family of photoactive proteins that utilize a retinal chromophore to convert light energy into a transmembrane proton gradient, a fundamental process for cellular bioenergetics.[2] While most rhodopsins operate with a single retinal molecule, xanthorhodopsin from the extremely halophilic eubacterium Salinibacter ruber presents a significant evolutionary innovation.[1][3][4] It uniquely incorporates a second chromophore, the C40-carotenoid acyl glycoside this compound, which functions as a light-harvesting antenna.[2][3][4][6] This dual-chromophore system allows xanthorhodopsin to capture photons over a broader spectral range, extending from the absorption of this compound (approximately 450-520 nm) to that of the retinal (around 560 nm).[3] The absorbed energy from this compound is then efficiently transferred to the retinal, initiating the proton-pumping photocycle.[3][4] This enhanced light-harvesting capability provides a significant advantage in the competitive and often light-limited environments where S. ruber thrives.

Structural Organization: A Precisely Orchestrated Chromophore Arrangement

The high-resolution crystal structure of xanthorhodopsin reveals the intricate and precise arrangement of the this compound and retinal chromophores, which is critical for efficient energy transfer.[1] this compound is a non-covalently bound component of the xanthorhodopsin complex.[3]

-

Proximity and Orientation: The β-ionone rings of this compound and retinal are positioned in close proximity, with their centers separated by approximately 5 Å.[3] The overall center-to-center distance between the two polyene chains is estimated to be around 11-13 Å.[2][7] The angle between the transition dipole moments of the two chromophores is approximately 46-56°, a geometry that is a compromise between optimal light capture and efficient energy transfer.[1][2]

-

Binding Pocket: The keto-ring of this compound is nestled in a pocket formed between transmembrane helices E and F.[1] This specific binding is crucial for its function, and minor modifications to the keto group, such as reduction to a hydroxyl group, abolish its binding and antenna function.[8] Interestingly, the binding of this compound is dependent on the presence of retinal; removal of retinal leads to a loss of the rigid, well-defined conformation of this compound.[9][10][11]

-

Protein Environment: The protein scaffold plays a vital role in maintaining the precise orientation of both chromophores. The interaction of this compound with specific amino acid residues within the binding pocket induces a chiral geometry in the otherwise achiral carotenoid.[9][12][13]

The Light-Harvesting Mechanism: Ultrafast and Efficient Energy Transfer

The core of this compound's function lies in its ability to absorb light energy and rapidly transfer it to the retinal chromophore. This process is remarkably efficient and occurs on an ultrafast timescale.

-

Energy Transfer Pathway: Light absorption by this compound excites it to the S2 electronic state.[14][15][16] Due to the close proximity and favorable orientation of the two chromophores, energy is transferred directly from the short-lived S2 state of this compound to the S1 state of the retinal.[14][16][17] This S2-mediated pathway is a key feature of the system, as the S1 state of this compound is energetically lower than the S1 state of retinal, precluding S1-mediated energy transfer.[2][15]

-

Efficiency and Kinetics: The quantum efficiency of energy transfer from this compound to retinal is approximately 40-45%.[1][3][4][5][14][16][17] Femtosecond transient absorption spectroscopy has revealed the incredibly rapid nature of this process. The lifetime of the this compound S2 state is significantly shortened in the presence of retinal, from about 110-130 fs in a retinal-free (NaBH4-treated) protein to as low as 20-66 fs in native xanthorhodopsin.[14][15][16][18][19] This corresponds to an energy transfer time of approximately 165 fs.[14][16]

Experimental Methodologies

The elucidation of this compound's role in xanthorhodopsin has been made possible through a combination of sophisticated experimental techniques.

Protein Expression, Purification, and Reconstitution

-

Source: Xanthorhodopsin is typically isolated from the cell membranes of Salinibacter ruber.[1]

-

Purification: A membrane fraction enriched in xanthorhodopsin can be prepared by washing the cell membranes with distilled water and a low concentration of a mild detergent like dodecyl maltoside (DDM) to remove loosely bound proteins.[1]

-

Reconstitution of this compound: The carotenoid can be removed from xanthorhodopsin, for instance by oxidation with ammonium (B1175870) persulfate.[6][8] The resulting carotenoid-free protein can then be reconstituted with this compound extracted from S. ruber membranes.[6][8] This process restores the characteristic vibronic structure of the this compound absorption spectrum and its energy transfer function.[6][8] The reconstitution is typically performed by adding an ethanolic solution of this compound to the solubilized carotenoid-free protein.[6][20]

-

Reconstitution with Retinal Analogues: To probe the specific interactions required for chromophore binding and function, native retinal can be removed (e.g., by treatment with hydroxylamine) and the protein reconstituted with various retinal analogues.[10][11]

Spectroscopic Techniques

-

Steady-State Absorption and Fluorescence Spectroscopy: These techniques are fundamental for characterizing the ground and excited states of the chromophores. The sharp, well-resolved vibronic bands in the absorption spectrum of this compound are indicative of its rigid binding within the protein.[4][9] Fluorescence excitation spectra, where the emission of retinal is monitored while the excitation wavelength is scanned, provide direct evidence for energy transfer from this compound.[2]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of the chromophores. The strong induced CD signals observed for the bound this compound confirm its specific and rigid binding in an asymmetric protein environment.[9][12] The dependence of the this compound CD spectrum on the presence of retinal highlights the close interaction between the two chromophores.[9][12]

-

Time-Resolved Spectroscopy:

-

Femtosecond Transient Absorption Spectroscopy: This powerful technique allows for the direct observation of the ultrafast excited-state dynamics. By comparing the decay kinetics of the this compound S2 state in the presence and absence of retinal, the rate and efficiency of energy transfer can be precisely determined.[14][16]

-

Two-Dimensional Electronic Spectroscopy (2DES): 2DES provides even more detailed insights into the energy transfer process by revealing cross-peaks that directly visualize the flow of energy from the donor (this compound) to the acceptor (retinal).[21]

-

Quantitative Data Summary

The following tables summarize key quantitative data regarding the spectroscopic properties and energy transfer dynamics of the xanthorhodopsin-salinixanthin system.

| Chromophore | Absorption Maxima (nm) | Notes |

| Retinal in Xanthorhodopsin | ~560 | Broad absorption band.[3] |

| This compound in Xanthorhodopsin | 521, 486, 456 | Sharp, well-resolved vibronic bands.[6][10] |

| This compound in Organic Solvent | ~480 | Poorly resolved vibronic structure.[6] |

| Parameter | Value | Experimental Technique |

| Energy Transfer Efficiency | ~40-45% | Fluorescence Spectroscopy, Transient Absorption[1][3][4][5][14][16][17] |

| This compound S2 Lifetime (native XR) | 20 - 66 fs | Femtosecond Transient Absorption[14][16][18][19] |

| This compound S2 Lifetime (retinal-free) | 110 - 130 fs | Femtosecond Transient Absorption[14][15][16] |

| Energy Transfer Time (SX S2 -> Retinal S1) | ~165 fs | Femtosecond Transient Absorption[14][16] |

| This compound S1 Lifetime | ~3 ps | Femtosecond Transient Absorption[14][16] |

| Inter-chromophore Distance (center-to-center) | 11 - 13 Å | Calculation from spectroscopic data, Crystallography[2][7] |

| Inter-chromophore Ring Distance | ~5 Å | Crystallography[3] |

| Angle between Transition Dipoles | 46 - 56° | Fluorescence Anisotropy, Crystallography[1][2] |

Signaling and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. pnas.org [pnas.org]

- 2. Xanthorhodopsin: a bacteriorhodopsin-like proton pump with a carotenoid antenna - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Xanthorhodopsin: the Retinal Protein Proton Pump of Salinibacter ruber with a Light-harvesting Carotenoid Antenna - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthorhodopsin: a proton pump with a light-harvesting carotenoid antenna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Removal and Reconstitution of the Carotenoid Antenna of Xanthorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Induced Chirality of the Light-Harvesting Carotenoid this compound and its Interaction with the Retinal of Xanthorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromophore Interaction in Xanthorhodopsin: Retinal-Dependence of this compound Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chromophore interaction in xanthorhodopsin--retinal dependence of this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induced chirality of the light-harvesting carotenoid this compound and its interaction with the retinal of xanthorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Femtosecond Carotenoid to Retinal Energy Transfer in Xanthorhodopsin | Division of Chemical Physics [chemphys.lu.se]

- 15. Investigating excited state dynamics of this compound and xanthorhodopsin in the near-infrared - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Femtosecond carotenoid to retinal energy transfer in xanthorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cris.huji.ac.il [cris.huji.ac.il]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Spectroscopic Profile of Salinixanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinixanthin is a C40 carotenoid acyl glycoside that serves as the principal pigment in the extremely halophilic eubacterium Salinibacter ruber.[1] Its unique structure, featuring a C40 carotenoid backbone with one terminal ring and an open-end group attached to a glucose moiety esterified with a branched 15-carbon fatty acid, contributes to its distinctive spectroscopic characteristics.[2] this compound plays a crucial role as a light-harvesting antenna in xanthorhodopsin, a retinal-based proton pump, where it absorbs light energy and efficiently transfers it to the retinal chromophore. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in its study and potential applications.

Chemical Structure of this compound [3][4]

Figure 1: Chemical structure of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the characterization of carotenoids, providing information about the extent of the conjugated double bond system. The absorption spectrum of this compound is characterized by three distinct maxima in the visible region.

Quantitative Data

The UV-Vis absorption maxima of this compound can vary slightly depending on the solvent and its binding state (e.g., free in solution versus bound to a protein).

| Solvent/State | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

| Ethanol | 456 | 486 | 520 | [5][6] |

| Bound to Xanthorhodopsin | 519 | 487 | 456 | [3][7] |

| In Methanol | ~453 | ~477 | ~509 | [2] (for Myxoxanthophyll, a similar carotenoid glycoside) |

Note: The spectral fine structure, often expressed as the ratio of the height of the longest-wavelength peak to the middle peak (%III/II), provides information about the planarity of the polyene chain.

Experimental Protocol: UV-Vis Spectroscopy of this compound

Objective: To determine the absorption spectrum and maxima (λmax) of this compound.

Materials:

-

Isolated this compound sample

-

Spectrophotometer grade solvents (e.g., ethanol, methanol, hexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Dissolve a small, known amount of purified this compound in the desired solvent to obtain a clear solution. The concentration should be adjusted to yield an absorbance in the range of 0.2 - 0.8 at the absorption maxima to ensure linearity according to the Beer-Lambert law.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

-

Set the wavelength range for scanning, typically from 300 nm to 700 nm for carotenoids.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent that was used to dissolve the this compound.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.

-

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the this compound solution before filling it.

-

Fill the cuvette with the this compound solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of the absorption maxima (λmax) from the recorded spectrum.

-

If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length of the cuvette.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Quantitative Data

Detailed, publicly available ¹H and ¹³C NMR data specifically for isolated this compound is limited. However, the structure was originally elucidated using ¹H NMR and other spectrometric methods.[1] As a proxy, data for a structurally related carotenoid glycoside, Myxoxanthophyll (Myxol 2'-dimethyl-fucoside) , is provided below to give an indication of the expected chemical shifts. Note: The sugar moiety and the end group of the carotenoid chain differ between this compound and Myxoxanthophyll, which will result in different chemical shifts in those regions of the molecules.

Table 2: ¹H and ¹³C NMR Data for Myxoxanthophyll (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carotenoid Moiety | ||

| 3 | - | - |

| 4 | - | - |

| ... | ... | ... |

| Sugar Moiety (Dimethyl-fucoside) | ||

| 1' | 5.10 (d, J=3.5 Hz) | - |

| ... | ... | ... |

| Note: This table is illustrative. For full structural assignment, 2D NMR techniques like COSY, HSQC, and HMBC are necessary. |

Experimental Protocol: NMR Spectroscopy of this compound

Objective: To obtain ¹H and ¹³C NMR spectra for the structural characterization of this compound.

Materials:

-

Purified this compound sample (typically >1 mg for ¹³C NMR)

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve the purified this compound in the deuterated solvent. Ensure the sample is free of particulate matter.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum. This will require a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

-

-

2D NMR Acquisition (for full assignment):

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, baseline correction).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Assign the chemical shifts to the respective atoms in the this compound structure using the 1D and 2D NMR data.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern can be used for structural elucidation.

Quantitative Data

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 970.6818 | Protonated molecule |

| [M+Na]⁺ | 992.6637 | Sodium adduct |

| [M]⁺˙ | 969.6741 | Molecular ion (radical cation) |

Expected Fragmentation:

-

Loss of the fatty acid moiety.

-

Loss of the glucose moiety.

-

Cleavage of the polyene chain.

-

Loss of water from hydroxyl groups.

Experimental Protocol: Mass Spectrometry of this compound

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Purified this compound sample

-

HPLC-grade solvents (e.g., methanol, acetonitrile, chloroform)

-

Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF, or APCI-MS)

Procedure:

-

Sample Preparation:

-

Dissolve the purified this compound in an appropriate solvent at a low concentration (e.g., 1-10 µg/mL).

-

-

Infusion or LC-MS:

-

Direct Infusion: The sample solution can be directly infused into the mass spectrometer's ion source using a syringe pump.

-

LC-MS: For complex mixtures or to remove impurities, the sample can be introduced via a liquid chromatography system coupled to the mass spectrometer.

-

-

Ionization:

-

Choose an appropriate ionization technique. Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common for carotenoids. EIMS may also be used.

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the molecular weight and identify any adducts.

-

-

Tandem MS (MS/MS):

-

To obtain fragmentation information, perform tandem mass spectrometry. Select the molecular ion (or a prominent adduct) as the precursor ion and subject it to collision-induced dissociation (CID).

-

Acquire the product ion spectrum.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and its fragments.

-

Propose fragmentation pathways based on the observed neutral losses and fragment ions to confirm the structure of this compound.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a sensitive probe of the chirality and conformation of molecules. While this compound itself has weak optical activity in solution, it exhibits a strong induced CD spectrum when bound to a protein like xanthorhodopsin.[3]

Quantitative Data

Table 4: Circular Dichroism Bands of this compound Bound to Xanthorhodopsin

| Wavelength (nm) | Sign | Assignment | Reference |

| 536 | Negative | Contribution from both retinal and this compound | [3] |

| 513 | Positive | This compound | [9] |

| 480 | Positive | This compound | [9] |

| 455 | Positive | This compound | [9] |

Experimental Protocol: Circular Dichroism Spectroscopy of this compound

Objective: To measure the CD spectrum of this compound, particularly when interacting with a binding partner.

Materials:

-

Purified this compound

-

Binding partner (e.g., purified xanthorhodopsin apoprotein)

-

Appropriate buffer solution

-

Quartz cuvettes with a short path length (e.g., 1 mm)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation:

-

Prepare a solution of the this compound-protein complex in a suitable buffer. The concentration should be optimized to give a good CD signal without excessive absorbance (which can lead to artifacts).

-

Prepare a corresponding blank solution containing only the buffer and the protein without this compound.

-

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and the light source (typically a Xenon lamp) and allow it to stabilize.

-

Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Set the measurement parameters: wavelength range (e.g., 250-600 nm), bandwidth, integration time, and number of scans to average.

-

-

Blank Measurement:

-

Record the CD spectrum of the buffer and protein solution to obtain a baseline.

-

-

Sample Measurement:

-

Record the CD spectrum of the this compound-protein complex.

-

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

The data is typically presented as ellipticity (in millidegrees) versus wavelength. It can be converted to molar ellipticity if the concentration and path length are known.

-

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is particularly sensitive to the conjugated polyene chain of carotenoids.

Quantitative Data

Table 5: Raman Bands of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1512 | C=C stretching vibration (ν₁) | [2] |

| 1155 | C-C stretching vibration (ν₂) | [2] |

| 1003 | C-CH₃ in-plane rocking mode (ν₃) | [2] |

Experimental Protocol: Raman Spectroscopy of this compound

Objective: To obtain the Raman spectrum of this compound.

Materials:

-

Purified this compound sample (solid or in solution)

-

Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm)

-

Microscope slide or appropriate sample holder

Procedure:

-

Sample Preparation:

-

The sample can be a solid powder, a concentrated solution, or a thin film.

-

Place the sample on the microscope stage of the Raman spectrometer.

-

-

Instrument Setup:

-

Turn on the spectrometer and the laser.

-

Select the laser excitation wavelength. For carotenoids, a wavelength in the visible range (e.g., 532 nm) can lead to resonance enhancement of the Raman signal.

-

Focus the laser on the sample.

-

Set the acquisition parameters: laser power, exposure time, and number of accumulations.

-

-

Spectrum Acquisition:

-

Acquire the Raman spectrum over the desired wavenumber range (e.g., 200-2000 cm⁻¹).

-

-

Data Processing:

-

Perform baseline correction to remove any fluorescence background.

-

Identify the positions and relative intensities of the characteristic Raman bands.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound and the logical relationship between its structure and spectroscopic properties.

Caption: General experimental workflow for the extraction, purification, and spectroscopic characterization of this compound.

Caption: Logical relationship between the structural features of this compound and its key spectroscopic properties.

References

- 1. New C(40)-carotenoid acyl glycoside as principal carotenoid in Salinibacter ruber, an extremely halophilic eubacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induced Chirality of the Light-Harvesting Carotenoid this compound and its Interaction with the Retinal of Xanthorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photoselective ultrafast investigation of xanthorhodopsin and its carotenoid antenna this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Re-investigation of the fragmentation of protonated carotenoids by electrospray ionization and nanospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oscillaxanthin | C52H76O12 | CID 6443050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

Salinixanthin: A Technical Guide to its Core Functions in Extremophilic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extremophilic microorganisms, thriving in environments with high salinity, extreme temperatures, or radiation, have evolved unique biochemical arsenals to survive and flourish. Among these are specialized carotenoids, pigments that play crucial roles in photoprotection, antioxidant defense, and maintaining membrane fluidity. Salinixanthin, a C40-carotenoid acyl glycoside, is the principal carotenoid found in the extremely halophilic bacterium Salinibacter ruber.[1] This technical guide provides an in-depth exploration of the multifaceted functions of this compound, detailing its role in light harvesting, its presumed function as a potent antioxidant, and its contribution to membrane stability. The guide also offers detailed experimental protocols for the extraction and analysis of this compound, as well as for the quantification of its antioxidant properties, to facilitate further research and development in this area.

Chemical Structure of this compound

This compound is a complex carotenoid molecule with the chemical structure (all-E,2'S)-2'-hydroxy-1'-[6-O-(13-methyltetradecanoyl)-beta-D-glycopyranosyloxy]-3',4'-didehydro-1',2'-dihydro-beta,psi-caroten-4-one.[1] This structure includes a long polyene chain responsible for its light-absorbing properties, a glycoside moiety, and an acyl group.

Core Functions of this compound in Salinibacter ruber

This compound performs several vital functions that are critical for the survival of Salinibacter ruber in its hypersaline environment. These functions are primarily centered around light harvesting, antioxidant defense, and maintenance of membrane integrity.

Light-Harvesting Antenna in Xanthorhodopsin

The most well-documented function of this compound is its role as a light-harvesting antenna for xanthorhodopsin, a retinal-containing proton pump in Salinibacter ruber.[2][3] this compound absorbs light energy in a spectral range where retinal is less efficient and transfers this energy to the retinal chromophore. This energy transfer enhances the efficiency of the light-driven proton pumping activity of xanthorhodopsin, contributing to the bioenergetics of the cell. The binding of this compound to xanthorhodopsin is dependent on the presence of retinal and induces a specific chiral conformation in the this compound molecule.[2]

Antioxidant and Photoprotective Functions

The proposed photoprotective mechanism of this compound involves the dissipation of excess light energy and the scavenging of ROS generated by photochemical reactions. This protective role is essential for preventing damage to cellular components such as DNA, proteins, and lipids.

For comparative purposes, the antioxidant capacities of other carotenoids from extremophilic microorganisms are presented in the table below. Bacterioruberin, a C50 carotenoid found in many haloarchaea, has demonstrated significantly higher antioxidant activity than common C40 carotenoids like β-carotene.[4][5]

Table 1: Antioxidant Capacity of Carotenoids from Extremophilic Microorganisms

| Carotenoid/Extract | Source Organism | Antioxidant Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |

| Bacterioruberin Extract | Halococcus morrhuae | ABTS | 0.85 | 5.07 | [6] |

| Bacterioruberin Extract | Halobacterium salinarum | ABTS | 0.84 | 5.28 | [6] |

| Bacterioruberin Extract | Haloferax marinum | ABTS | - | 2.3 | [4] |

| Bacterioruberin Extract | Haloferax marinum | FRAP | - | 4.62 µg TEAC/mL | [4] |

| Zeaxanthin Extract | Thermus filiformis | ABTS | 2.41 | 2.87 | [6] |

Role in Membrane Fluidity and Stability

The unique structure of this compound, with its long polyene chain and attached acyl group, suggests a role in modulating the fluidity and stability of the cell membrane. In extremophiles, maintaining membrane integrity in the face of environmental stress is paramount. Carotenoids are known to insert into the lipid bilayer, where they can influence the packing of fatty acid chains and thereby regulate membrane fluidity. This is a critical adaptation for survival in environments with fluctuating temperatures and high salt concentrations.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and assessment of the antioxidant activity of this compound.

Carotenoid Extraction from Salinibacter ruber

This protocol is adapted from methods described for carotenoid extraction from halophilic bacteria.[7]

Materials:

-

Salinibacter ruber cell pellet

-

Methanol (B129727)/acetone (7:3, v/v) mixture

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Harvest Salinibacter ruber cells by centrifugation.

-

To the cell pellet, add the methanol/acetone (7:3, v/v) mixture. The volume will depend on the size of the pellet; a 10:1 solvent-to-pellet ratio (v/w) is a good starting point.

-

Vortex the mixture vigorously for 5-10 minutes to ensure thorough extraction.

-

Centrifuge the mixture at 5,000 x g for 10 minutes to pellet the cell debris.

-

Carefully collect the supernatant containing the carotenoids.

-

Repeat the extraction process (steps 2-5) on the pellet until the pellet is colorless.

-

Pool all the supernatants.

-

Add an equal volume of hexane to the pooled supernatant in a separatory funnel.

-

Add a small amount of saturated NaCl solution to aid in phase separation.

-

Gently mix the phases and then allow them to separate. The carotenoids will partition into the upper hexane layer.

-

Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

-

Evaporate the hexane under reduced pressure using a rotary evaporator to obtain the crude carotenoid extract.

-

Store the extract at -20°C in the dark.

Workflow for the extraction of this compound from Salinibacter ruber.

HPLC Analysis of this compound

This protocol provides a general framework for the analysis of carotenoids by High-Performance Liquid Chromatography (HPLC), which can be optimized for this compound. C30 columns are often preferred for carotenoid analysis due to their ability to separate isomers.

Materials:

-

Crude carotenoid extract

-

HPLC system with a photodiode array (PDA) detector

-

C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Methanol/Water (95:5, v/v) with 0.1% ammonium (B1175870) acetate (B1210297)

-

Mobile Phase B: Methyl-tert-butyl ether (MTBE)

-

HPLC-grade solvents

Procedure:

-

Dissolve the crude carotenoid extract in a suitable solvent (e.g., MTBE or the initial mobile phase composition).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Set the column temperature to 25°C.

-

Set the PDA detector to scan from 250-700 nm, with a specific monitoring wavelength at the maximum absorbance of this compound (around 480-510 nm).

-

Use a gradient elution program. An example gradient is as follows:

-

0-10 min: 95% A, 5% B

-

10-25 min: Gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-35 min: Gradient back to 95% A, 5% B

-

35-40 min: Hold at 95% A, 5% B for column re-equilibration

-

-

Inject the sample and run the analysis.

-

Identify this compound based on its retention time and characteristic absorption spectrum.

Antioxidant Activity Assays

The following are detailed protocols for common antioxidant assays that can be used to evaluate the antioxidant capacity of this compound extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Materials:

-

DPPH solution (0.1 mM in methanol)

-

This compound extract (dissolved in methanol at various concentrations)

-

Trolox or Ascorbic Acid (as a standard)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the this compound extract and the standard in methanol.

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the sample dilutions or the standard dilutions to the corresponding wells.

-

For the blank, add 100 µL of methanol to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Materials:

-

ABTS stock solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

ABTS•+ working solution

-

This compound extract (dissolved in a suitable solvent)

-

Trolox (as a standard)

-

Ethanol (B145695) or phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS•+ radical solution by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This is the ABTS•+ working solution.

-

Prepare a series of dilutions of the this compound extract and the Trolox standard.

-

In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

-

Add 10 µL of the sample dilutions or the standard dilutions to the corresponding wells.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample.

-

The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Materials:

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl3·6H2O solution

-

-

This compound extract

-

Ferrous sulfate (FeSO4·7H2O) or Trolox (as a standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl3·6H2O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

-

Prepare a series of dilutions of the this compound extract and the standard.

-

In a 96-well microplate, add 180 µL of the FRAP working solution to each well.

-

Take an initial absorbance reading at 593 nm.

-

Add 20 µL of the sample dilutions or the standard dilutions to the corresponding wells.

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

The change in absorbance is proportional to the reducing power of the sample. The results can be expressed as µM of Fe(II) equivalents or as Trolox equivalents.

Comparative workflow of common antioxidant assays.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of carotenoids in bacteria follows a well-established pathway starting from the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the complete and experimentally verified pathway for this compound in S. ruber is still under investigation, a proposed pathway can be constructed based on the known carotenoid biosynthesis genes identified in its genome and pathways in related organisms.[8][9] The key enzymes likely involved are phytoene (B131915) synthase (CrtB), phytoene desaturase (CrtI), lycopene (B16060) cyclase (CrtY), and β-carotene ketolase (CrtO), followed by glycosylation and acylation steps.

Proposed biosynthetic pathway of this compound in Salinibacter ruber.

Conclusion and Future Directions

This compound is a remarkable carotenoid with a primary, well-defined role as a light-harvesting antenna in the proton-pumping activity of xanthorhodopsin in the extremophilic bacterium Salinibacter ruber. Its complex structure strongly suggests additional, crucial functions in antioxidant defense and the maintenance of membrane stability, which are vital for survival in hypersaline environments. While direct quantitative evidence for these latter roles is still emerging, the comparative data from other extremophilic carotenoids highlight the significant potential of this compound as a potent antioxidant.

The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the multifaceted functions of this compound. Future research should focus on obtaining purified this compound to definitively quantify its antioxidant capacity and to conduct biophysical studies to elucidate its precise interactions within the cell membrane. A deeper understanding of the regulation of the this compound biosynthesis pathway could also open up avenues for its biotechnological production. Such research will not only enhance our fundamental understanding of microbial adaptation to extreme environments but also unlock the potential of this compound for applications in the pharmaceutical, nutraceutical, and cosmetic industries.

References

- 1. New C(40)-carotenoid acyl glycoside as principal carotenoid in Salinibacter ruber, an extremely halophilic eubacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induced chirality of the light-harvesting carotenoid this compound and its interaction with the retinal of xanthorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthorhodopsin: the Retinal Protein Proton Pump of Salinibacter ruber with a Light-harvesting Carotenoid Antenna - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterioruberin extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial Bacterioruberin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. A genome-scale metabolic network reconstruction of extremely halophilic bacterium Salinibacter ruber - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of the Antioxidant Potential of Salinixanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salinixanthin, a C40-carotenoid acyl glycoside found in the extremophilic bacterium Salinibacter ruber, is primarily known for its role as a light-harvesting antenna in xanthorhodopsin.[1][2][3][4] While its photophysical properties have been the subject of study, its potential as a biological antioxidant remains largely unexplored. Carotenoids as a class are recognized for their significant antioxidant properties, capable of quenching singlet oxygen and scavenging free radicals.[5][6] This technical guide provides a framework for the preliminary investigation of this compound's antioxidant potential, outlining key in vitro chemical and cellular assays, and exploring its potential interaction with the Nrf2-ARE signaling pathway, a critical regulator of cellular antioxidant responses.[7][8][9] This document is intended to serve as a comprehensive resource for researchers initiating studies into the antioxidant capabilities of this novel carotenoid.

Introduction to this compound and the Rationale for Antioxidant Investigation

This compound is a unique carotenoid distinguished by a 4-keto group on its β-ionone ring and a glycosylated acyl group.[3][10] Its primary documented function is in xanthorhodopsin, where it transfers absorbed light energy to the retinal chromophore, broadening the action spectrum for proton pumping.[4][10]

The rationale for investigating this compound's antioxidant potential is grounded in the well-established antioxidant capacity of other carotenoids, such as astaxanthin (B1665798) and β-carotene.[6][11][12] These molecules effectively neutralize reactive oxygen species (ROS) through various mechanisms, including electron transfer, hydrogen abstraction, and radical addition.[5][13] Given the structural similarities, specifically the conjugated polyene chain which is crucial for radical scavenging, it is hypothesized that this compound also possesses antioxidant properties. Furthermore, under certain conditions, some carotenoids can exhibit pro-oxidant effects, particularly in cancer cells, which adds another layer of complexity and potential therapeutic application to investigate.[13][14]

In Vitro Assessment of Antioxidant Capacity

A foundational step in evaluating a novel compound's antioxidant potential is to determine its direct radical-scavenging ability using chemical assays. The most common and complementary assays are the DPPH and ABTS tests.

Data Presentation: Hypothetical Radical Scavenging Activity

As no experimental data for this compound's antioxidant activity is currently published, the following table presents a hypothetical data structure for reporting results from DPPH and ABTS assays, comparing this compound to a known antioxidant standard like Trolox or Ascorbic Acid. This serves as a template for data presentation.

| Compound | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mg sample) |

| This compound | DPPH | TBD | TBD |

| This compound | ABTS | TBD | TBD |

| Trolox (Standard) | DPPH | X.XX | 1.00 |

| Trolox (Standard) | ABTS | Y.YY | 1.00 |

TBD: To Be Determined experimentally.

Experimental Protocols

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[15][16][17][18]

Principle: DPPH• (purple) + AH (Antioxidant) → DPPH-H (yellow) + A•

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

This compound extract/pure compound

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 ± 0.2 at 517 nm.[16] Store in the dark.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

-

Assay:

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16][17]

-

Measurement: Read the absorbance at 517 nm using a microplate reader.[17][19]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[20][21][22] It is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS•+ (blue/green) + AH (Antioxidant) → ABTS + A• + H+

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol (B145695)

-

This compound extract/pure compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-